REACTION_CXSMILES
|
Cl.CN([CH2:5][CH:6]1[C:18](=[O:19])[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH3:20])[C:9]=2[CH2:8][CH2:7]1)C.[CH3:21][C:22]1[NH:23][CH:24]=[CH:25][N:26]=1.O>CN(C=O)C>[CH3:21][C:22]1[N:26]([CH2:5][CH:6]2[C:18](=[O:19])[C:17]3[C:16]4[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=4[N:10]([CH3:20])[C:9]=3[CH2:8][CH2:7]2)[CH:25]=[CH:24][N:23]=1 |f:0.1|
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CC1CCC=2N(C3=CC=CC=C3C2C1=O)C
|
Name
|
|
Quantity
|
20.2 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
120 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (100–102° C.)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5–10° C.
|
Type
|
STIRRING
|
Details
|
stirred for half an hour
|
Type
|
CUSTOM
|
Details
|
The precipitated crude ondansetron base
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold water (2×110 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CN1CC2CCC3=C(C=4C=CC=CC4N3C)C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 kg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |